Cas no 97148-38-4 (E-Ceftazidime)

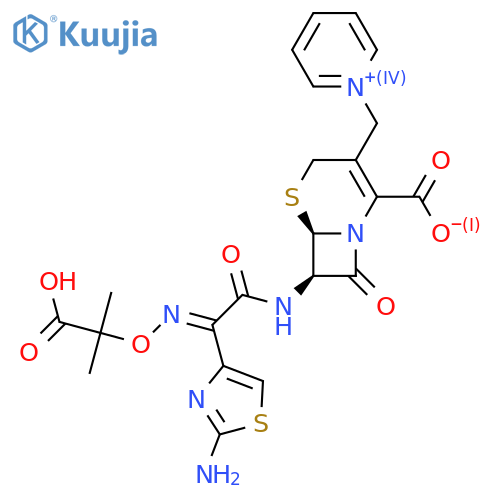

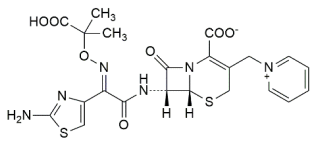

E-Ceftazidime structure

商品名:E-Ceftazidime

CAS番号:97148-38-4

MF:C22H22N6O7S2

メガワット:546.576081752777

CID:3162191

E-Ceftazidime 化学的及び物理的性質

名前と識別子

-

- (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate,hydron

- Ceftazidime

- Ceftazidime impurity B

- Ceftazidime EP Impurity B

- Ceftazidime Impurity B (EP) (E-Ceftazidime)

- Ceftazidime impurity 2/Ceftazidime EP Impurity B/E-Ceftazidime/(6R,7R)-7-((E)-2-(2-aminothiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- (6R,7R)-7-((E)-2-(2-aminothiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- E-Ceftazidime Ceftazidime Impurity B

- Ceftazidime EP Impurity B(E-Ceftazidime)

- (6R,7R)-7-({(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(1-carboxy-1-methylethoxy)imino]ethanoyl}amino)-8-oxo-3-(1-pyridiniumylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Pyridinium, 1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, [6R-[6α,7β(E)]]- (ZCI)

- E-Ceftazidime

-

- インチ: 1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,18-/m1/s1

- InChIKey: ORFOPKXBNMVMKC-KZBLUZIOSA-N

- ほほえんだ: C(C1=C(C[N+]2C=CC=CC=2)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)/C(/C1N=C(N)SC=1)=N/OC(C)(C)C(=O)O)(=O)[O-]

じっけんとくせい

- 色と性状: No data available

- 密度みつど: No data available

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- じょうきあつ: No data available

E-Ceftazidime セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

E-Ceftazidime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C244125-1mg |

E-Ceftazidime |

97148-38-4 | 1mg |

$ 265.00 | 2023-09-08 | ||

| TRC | C244125-10mg |

E-Ceftazidime |

97148-38-4 | 10mg |

$ 2070.00 | 2023-09-08 | ||

| Biosynth | XDA14838-25 mg |

E-Ceftazidime |

97148-38-4 | 25mg |

$3,753.75 | 2022-12-28 | ||

| Biosynth | XDA14838-5 mg |

E-Ceftazidime |

97148-38-4 | 5mg |

$1,251.25 | 2022-12-28 | ||

| Biosynth | XDA14838-10 mg |

E-Ceftazidime |

97148-38-4 | 10mg |

$2,002.00 | 2022-12-28 | ||

| TRC | C244125-5mg |

E-Ceftazidime |

97148-38-4 | 5mg |

$ 1097.00 | 2023-09-08 | ||

| Biosynth | XDA14838-1 mg |

E-Ceftazidime |

97148-38-4 | 1mg |

$385.00 | 2022-12-28 |

E-Ceftazidime 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

97148-38-4 (E-Ceftazidime) 関連製品

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

(CAS:97148-38-4)Ceftazidime Impurity B

清らかである:95%+/95%+/95%+

はかる:100mg/50mg/25mg

価格 ($):問い合わせ/問い合わせ/問い合わせ